ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a morpholine ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The compound is characterized by its unique structure, which includes a cyclohexylmethyl group attached to the morpholine ring and an ethyl ester group attached to the piperidine ring.
Preparation Methods
The synthesis of ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate involves several steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the morpholine ring and the cyclohexylmethyl group. The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester group.
Synthesis of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.
Introduction of Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.
Attachment of Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and an appropriate catalyst.
Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the ethyl ester group.
Chemical Reactions Analysis
Ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form the corresponding substituted products.
Scientific Research Applications
Ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate has various scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing the function of biological molecules.
Medicine: The compound has potential therapeutic applications and is being investigated for its pharmacological properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes in the body, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate can be compared with other similar compounds, such as ethyl 4-(morpholin-4-yl)piperidine-1-carboxylate and ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. These compounds share similar structural features but differ in the specific substituents attached to the piperidine and morpholine rings. The unique combination of substituents in this compound gives it distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3/c1-2-23-19(22)20-10-8-17(9-11-20)21-12-13-24-18(15-21)14-16-6-4-3-5-7-16/h16-18H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAWRWNCKORMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCOC(C2)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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